2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention in the scientific community due to its potential therapeutic applications for cystic fibrosis (CF) and other diseases associated with CFTR dysfunction.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction. CF is a genetic disease caused by mutations in the CFTR gene, which encodes for the CFTR protein. CFTR is a chloride channel that regulates the movement of salt and water across cell membranes. Mutations in CFTR result in the production of a faulty protein that leads to a buildup of thick, sticky mucus in the lungs, pancreas, and other organs.
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to inhibit the activity of the CFTR protein, which can help to reduce the production of mucus in CF patients. In addition to CF, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has also been studied for its potential applications in other diseases such as polycystic kidney disease, secretory diarrhea, and pancreatic insufficiency.
Wirkmechanismus
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide works by binding to a specific site on the CFTR protein, which prevents the protein from functioning properly. Specifically, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide binds to the nucleotide-binding domain 1 (NBD1) of the CFTR protein, which is responsible for ATP hydrolysis and channel gating. By inhibiting the activity of NBD1, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide prevents the CFTR protein from opening and closing properly, which reduces the amount of salt and water that is transported across cell membranes.
Biochemical and Physiological Effects
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide can reduce the activity of the CFTR protein in a dose-dependent manner. In vivo studies have shown that 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide can reduce the production of mucus in CF patients and improve lung function.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it has a high affinity for the CFTR protein, which makes it a potent inhibitor. Third, it has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers.
However, 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide also has some limitations for lab experiments. First, it is a non-specific inhibitor that can bind to other proteins in addition to CFTR. Second, it can have off-target effects that can complicate data interpretation. Third, it has a short half-life in vivo, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide research. First, researchers could investigate the potential of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a therapeutic agent for CF and other diseases associated with CFTR dysfunction. Second, researchers could explore the structure-activity relationship of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to identify more potent and specific inhibitors of the CFTR protein. Third, researchers could investigate the off-target effects of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to better understand its mechanism of action. Fourth, researchers could investigate the pharmacokinetics and pharmacodynamics of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide to optimize its therapeutic potential. Fifth, researchers could investigate the potential of 2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide as a tool for studying the role of CFTR in normal physiology and disease.
Synthesemethoden
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide was first synthesized by Van Goor et al. in 2006 using a modified version of the Hantzsch reaction. The synthesis involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid with 3,4-dimethoxyaniline and ammonium acetate in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c1-23-10-4-3-8(7-11(10)24-2)21-14(22)12-9(15(17,18)19)5-6-20-13(12)16/h3-7H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWJKEQQNUDMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.